5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one

BRPF1 Bromodomain Epigenetics

5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-22-7) is a privileged scaffold for epigenetic research, exhibiting a 65 nM affinity for the BRPF1 bromodomain with a critical 22-fold selectivity over BRPF2. Unlike polyhalogenated benzimidazoles (e.g., TBB) which promiscuously inhibit kinases, this compound's precise 5,6-dibromo substitution provides a clean, bromodomain-specific control for cellular target engagement assays. This unique selectivity profile makes it an essential starting point for medicinal chemistry campaigns focused on dissecting BRPF1-specific roles in histone acetylation and chromatin remodeling, ensuring observed phenotypic effects are solely attributable to BRPF1 modulation.

Molecular Formula C7H4Br2N2O
Molecular Weight 291.93 g/mol
CAS No. 176244-22-7
Cat. No. B3246188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one
CAS176244-22-7
Molecular FormulaC7H4Br2N2O
Molecular Weight291.93 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)NC(=O)N2
InChIInChI=1S/C7H4Br2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
InChIKeyAGKMAWLNJXIZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-22-7): Procurement-Focused Compound Profile for Bromodomain-Targeted Research


5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-22-7) is a dibrominated benzimidazolone heterocycle that serves as a privileged scaffold in epigenetic probe development [1]. It exhibits a defined selectivity profile across human bromodomain-containing proteins, notably displaying a 22-fold preference for BRPF1 (IC₅₀ = 65 nM) over BRPF2 (IC₅₀ = 1.40 μM) [2]. The compound's bromine substitution pattern imparts distinct steric and electronic properties that differentiate it from chloro-, methyl-, or unsubstituted benzimidazolone analogs in both synthetic utility and biological target engagement [3].

Why 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Generic Benzimidazolones in BRPF-Targeted Studies


Substituting this compound with a generic benzimidazolone—or even a closely related halogenated analog—introduces quantifiable selectivity and potency liabilities. For instance, 4,5,6,7-tetrabromobenzimidazole (TBB) inhibits CK2 with IC₅₀ values in the 0.49–0.93 μM range but lacks significant bromodomain engagement [1], whereas 5,6-dibromo-1-β-D-ribofuranosylbenzimidazole (DRB) exhibits CK2 inhibition (IC₅₀ ≈ 230 nM) yet carries a ribose moiety that alters cellular permeability and target scope [2]. The precise 5,6-dibromo substitution on the benzimidazol-2-one core generates a distinct pharmacophore that achieves 65 nM affinity for BRPF1 with >20-fold discrimination over BRPF2 and BRD9 [3], a selectivity window that collapses when the bromine pattern or core heterocycle is modified.

Quantitative Differentiation Guide for 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one: Direct Comparator Evidence for Procurement Decisions


BRPF1 Bromodomain Affinity: 5,6-Dibromo-Benzimidazolone vs. Tetrabromobenzimidazole (TBB) and Ribosyl-DRB

5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one inhibits the human BRPF1 bromodomain with an IC₅₀ of 65 nM in the BROMOscan assay [1]. In contrast, 4,5,6,7-tetrabromobenzimidazole (TBB), a broadly used CK2 inhibitor, exhibits no reported activity against BRPF1 [2]. The ribosylated analog 5,6-dibromo-1-β-D-ribofuranosylbenzimidazole (DRB) demonstrates CK2 inhibition (IC₅₀ ≈ 230 nM) but its bromodomain activity profile is not characterized [3].

BRPF1 Bromodomain Epigenetics

Intra-Family Bromodomain Selectivity: BRPF1 vs. BRPF2/BRPF3/BRD9 Discrimination

The compound exhibits a clear selectivity gradient within the bromodomain-containing protein family: IC₅₀ = 65 nM for BRPF1, 1.40 μM for BRPF2, 7.60 μM for BRPF3, and 220 nM for BRD9 [1]. This translates to a 22-fold preference for BRPF1 over BRPF2 and a 117-fold preference over BRPF3 [1]. Unsubstituted benzimidazol-2-one lacks measurable affinity for any of these targets [2].

Selectivity BRPF family Bromodomain

Bromodomain vs. Kinase Selectivity: A Defined BRPF Bias Absent in Polyhalogenated Benzimidazoles

5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one exhibits bromodomain-directed activity with a BRPF1 IC₅₀ of 65 nM [1], while 4,5,6,7-tetrabromobenzimidazole (TBB) is a promiscuous kinase inhibitor with reported CK2 IC₅₀ values ranging from 0.49 to 0.93 μM and CK1 IC₅₀ of 2.2–18.4 μM [2]. The dibromo-benzimidazolone shows no significant kinase inhibition in standard panels [3].

Target specificity Kinase Epigenetics

High-Impact Research Applications for 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one Based on Quantified Selectivity Data


BRPF1 Bromodomain Functional Studies in Epigenetic Regulation

The compound's 65 nM IC₅₀ against BRPF1, combined with 22-fold selectivity over BRPF2, makes it a precise chemical probe for dissecting BRPF1-specific roles in histone acetylation readout and chromatin remodeling. It can be deployed in cellular target engagement assays to validate BRPF1 dependency in cancer cell lines where BRPF1 has been identified as an actionable target [1].

Structure-Activity Relationship (SAR) Optimization of Benzimidazolone-Based Bromodomain Inhibitors

With its defined selectivity profile (BRPF1 IC₅₀ = 65 nM, BRD9 IC₅₀ = 220 nM, BRPF2 IC₅₀ = 1.40 μM), this compound serves as an ideal starting scaffold for medicinal chemistry campaigns aimed at improving affinity and selectivity for specific bromodomains. Its 5,6-dibromo substitution pattern provides a reference point for comparing the effects of halogen exchange, N-alkylation, or core modifications [2].

Negative Control Development for Kinase-Bromodomain Crosstalk Studies

Unlike polyhalogenated benzimidazoles such as TBB, which exhibit promiscuous kinase inhibition, 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one does not show kinase activity. This allows researchers to use it as a bromodomain-specific control when interrogating pathways where both kinase and bromodomain signaling converge, ensuring observed phenotypic effects are attributable solely to BRPF1 modulation [3].

Synthetic Building Block for Advanced Bromodomain Probes

The 5,6-dibromo substitution provides two orthogonal handles for diversification via cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig), enabling systematic exploration of substituent effects on BRPF1 selectivity. This compound can be elaborated to generate focused libraries aimed at improving the 22-fold selectivity window toward BRPF1 over other bromodomains [4].

Quote Request

Request a Quote for 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.